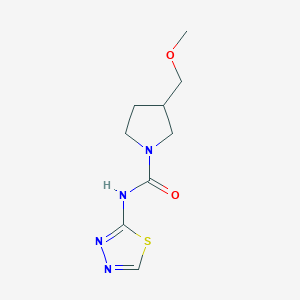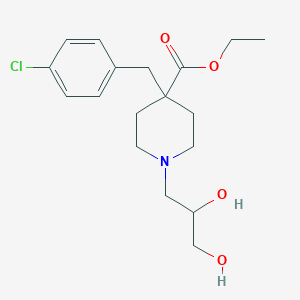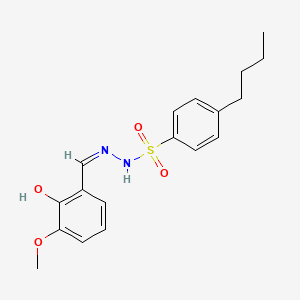
4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate is a chemical compound that has been widely studied in the scientific community for its potential application in various fields. This compound is also known as BPNB and is a member of the benzoate ester family. The chemical structure of BPNB is composed of a benzene ring with a benzyloxy group attached to it, a methyl group attached to the benzene ring, and a nitro group attached to the benzoate ester.
Wirkmechanismus
The mechanism of action of BPNB is based on its chemical structure and its ability to selectively bind to metal ions. BPNB contains a benzene ring with a benzyloxy group attached to it, which acts as a chromophore. The nitro group attached to the benzoate ester also contributes to the fluorescence properties of BPNB. When BPNB binds to a metal ion, the resulting complex undergoes a change in its electronic properties, resulting in a fluorescence signal that can be detected.
Biochemical and Physiological Effects:
BPNB has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic at low concentrations and has been used in various cell imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPNB is its high selectivity for certain metal ions, which makes it a useful tool for the detection of metal ions in biological samples. However, one of the limitations of BPNB is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BPNB. One potential application is its use as a fluorescent probe for the detection of metal ions in living cells. Another potential direction is the synthesis of BPNB derivatives with improved fluorescence properties or selectivity for certain metal ions. Finally, BPNB could also be studied for its potential use in other fields such as materials science and catalysis.
Synthesemethoden
BPNB can be synthesized through a series of chemical reactions. One of the most common methods is the esterification of 4-(benzyloxy)phenol with 4-methyl-3-nitrobenzoic acid using a catalyst such as sulfuric acid. The resulting product is then purified through various methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BPNB has been studied for its potential use in various scientific fields. One of the main applications of BPNB is as a fluorescent probe for the detection of metal ions. BPNB has been found to selectively bind to certain metal ions such as copper and nickel, resulting in a fluorescence signal that can be detected using spectroscopic methods.
Eigenschaften
IUPAC Name |
(4-phenylmethoxyphenyl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15-7-8-17(13-20(15)22(24)25)21(23)27-19-11-9-18(10-12-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKGYQIFCTNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)

![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6044404.png)


![N-(2-furylmethyl)-4,6-dimethyl-3-[(3-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6044423.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6044434.png)


![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6044465.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
